molecular formula C18H14FNO2 B2847406 N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide CAS No. 1049127-90-3

N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide

Cat. No. B2847406
CAS RN: 1049127-90-3
M. Wt: 295.313
InChI Key: WTOMCGQGZWXXLM-UHFFFAOYSA-N
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Description

Compounds like “N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide” belong to a class of organic compounds known as amides. These are characterized by a functional group that contains a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed using techniques like FTIR, NMR, and MS spectroscopies . Density functional theory (DFT) can be used to calculate the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the conditions and reagents used. For example, protodeboronation is a reaction that has been reported for boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For example, properties like density, boiling point, vapor pressure, and others can be estimated .

Scientific Research Applications

Synthetic Applications

A practical method for synthesizing orally active CCR5 antagonists highlights the importance of compounds related to N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide in medicinal chemistry. This synthesis involves esterification, Claisen type reactions, and Suzuki−Miyaura coupling, showcasing the compound's utility in developing therapeutic agents (Ikemoto et al., 2005).

Biological and Medicinal Applications

Research on fluorine-18-labeled 5-HT1A antagonists, with derivatives related to the compound , has been conducted to evaluate biological properties and develop new imaging agents for neurological applications. These compounds provide insights into receptor distributions and are valuable for understanding various psychiatric and neurological conditions (Lang et al., 1999).

Antipathogenic Activity

Compounds structurally similar to this compound have been explored for their antipathogenic activities. Specifically, thiourea derivatives have shown significant potential against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicating the compound's relevance in developing novel antimicrobial agents (Limban et al., 2011).

Material Science Applications

The synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from similar compounds demonstrate their importance in the field of material science. These polyamides, known for their excellent solubility, thermal stability, and electrochromic properties, indicate the versatility of this compound derivatives in developing advanced materials (Hsiao et al., 1999).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some compounds with a similar structure are used as antibacterial drugs .

Future Directions

The future directions for research would depend on the properties and potential applications of the compound. For instance, boronic acids and their derivatives have found applications in cross-coupling reactions, catalysis, medicinal chemistry, and more .

properties

IUPAC Name

N-(3-fluorophenyl)-7-methyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO2/c1-12-5-6-17-14(9-12)10-13(7-8-22-17)18(21)20-16-4-2-3-15(19)11-16/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOMCGQGZWXXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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